molecular formula C16H25NO2 B015223 (-)-Tramadol CAS No. 123134-25-8

(-)-Tramadol

Cat. No. B015223
M. Wt: 263.37 g/mol
InChI Key: TVYLLZQTGLZFBW-GOEBONIOSA-N
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Description

(-)-Tramadol is a synthetic opioid analgesic that is commonly used for the management of moderate to severe pain. It was first synthesized in 1977 by Grünenthal GmbH, a German pharmaceutical company. Tramadol is a racemic mixture, which means it contains two enantiomers, (+)-tramadol and (-)-tramadol. The (-)-tramadol enantiomer is responsible for most of the analgesic effects of the drug.

Scientific Research Applications

  • Antidepressant Effects : Tramadol has been shown to have antidepressant-like effects in animal models, potentially involving the L-arginine-nitric oxide-cyclic guanosine monophosphate signaling pathway (Jessé et al., 2008).

  • Postoperative Pain Management : It inhibits postoperative hypersensitivity by increasing noradrenaline and serotonin levels in the spinal cord and activating opioid receptors (Kimura et al., 2012).

  • Neurotransmitter Interaction : Tramadol inhibits 5HT uptake and facilitates its basal outflow in the rat brain, indicating an intraneuronal site of action (Driessen & Reimann, 1992).

  • TRPV1 Agonist : Acts as an agonist of TRPV1, which may explain both the desired analgesic and often-seen side effects (e.g., initiation of burning pain and erythema) of tramadol (Marincsák et al., 2008).

  • Immune Response and Pain : Tramadol induced antinociception and enhanced natural killer activity and IL-2 production in mice, but its anti-inflammatory effects disappeared after chronic administration (Sacerdote et al., 1997).

  • Oxidative Stress and Neurotransmitter Alteration : Chronic tramadol consumption induces oxidative stress, inflammation, and apoptosis, and alters cerebral monoamine neurotransmitters in rats (Mohamed & Mahmoud, 2019).

  • Effect on Testicular Function : Tramadol treatment affects testicular function in adult male rats, potentially through overproduction of nitric oxide and oxidative stress (Ahmed & Kurkar, 2014).

  • Pharmacokinetics and Side Effects : Tramadol hydrochloride is used to treat pain, anxiety, and depression, but has side effects due to its fast metabolization and excretion (Vazzana et al., 2015).

  • Diabetic Neuropathy Treatment : Tramadol was effective and safe in treating the pain of diabetic neuropathy, with the most frequent adverse events being nausea, constipation, headache, and somnolence (Harati et al., 1998).

  • Pain Management in Osteoarthritis : Tramadol decreases pain intensity, produces symptom relief, and improves function in people with osteoarthritis, but these benefits are small and have a high risk of adverse events (Cepeda et al., 2006).

properties

IUPAC Name

(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYLLZQTGLZFBW-GOEBONIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313414
Record name (-)-(S,S)-trans-Tramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Tramadol

CAS RN

123134-25-8
Record name (-)-(S,S)-trans-Tramadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123134-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-(S,S)-trans-Tramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123134258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-(S,S)-trans-Tramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAMADOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26J30IC20Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3 kg (10 mole) (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol hydrochloride (1) were suspended in 4800 ml water and treated with 1.6 kg crushed ice. 1300 ml of 36-38% (technical) caustic soda solution were added drop-wise with stirring. The mixture was subsequently extracted with 7000 ml dichloromethane, and was extracted with a further 2000 ml dichloromethane after phase separation. The combined organic phases were dried over sodium sulphate. After removing the solvent by distillation, 2630 g (99% theoretical) of (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol were obtained as a syrup.
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4800 mL
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Synthesis routes and methods II

Procedure details

First, tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted to its free base in basified water (pH>9) and then extracted with ether. The ether was evaporated to yield the crystalline hydrate of tramadol. The solid was then heated with steam under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 on carbon (use of Pt/C is suggested for its ease of removal) was added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru a filter aid. The filtrate was concentrated under vacuum while being heated to a temperature of <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
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0.5 mol
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Synthesis routes and methods III

Procedure details

Tramadol hydrochloride was heated at 90 V for 3.5 s (methanol/dichloromethane solvent mixture used for coating) using the above-described apparatus to provide tramadol aerosol in 100% purity.
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methanol dichloromethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211,000
Citations
S Grond, A Sablotzki - Clinical pharmacokinetics, 2004 - Springer
… concentrations were essentially the same after administration of either tramadol or tramadol … in tramadol plasma concentration after tramadol administration, tramadol concentrations …
Number of citations: 570 0-link-springer-com.brum.beds.ac.uk
P Dayer, L Collart, J Desmeules - Drugs, 1994 - Springer
… -Tramadol is a central analgesic with low affinity for opioid receptors. The rate of production of its M1 metabolite (O-demethyl tramadol) … clinical data suggest that tramadol may also exert …
Number of citations: 371 0-link-springer-com.brum.beds.ac.uk
P Dayer, J Desmeules, L Collart - Drugs, 1997 - Springer
… (±)-Tramadol is a racemic mixture of 2 enantiomers, each one … (+)-Tramadol is a selective agonist of μ receptors and preferentially inhibits serotonin reuptake, whereas (−)-tramadol …
Number of citations: 433 0-link-springer-com.brum.beds.ac.uk
EA Shipton - Anaesthesia and intensive care, 2000 - journals.sagepub.com
The atypical opioid, tramadol, has recently been introduced into Australia and New Zealand. Tramadol's efficacy in a wide range of acute and chronic pain states, its multi-formulation …
TA Bamigbade, RM Langford - Pain reviews, 1998 - researchgate.net
… Tramadol’s mode of action and safety profile distinguishes it from other opioids. The analgesic effect of tramadol results … Tramadol is formulated as a racemic mixture, and tramadol’s …
Number of citations: 233 www.researchgate.net
J Hollingshead, RM Dühmke… - The Cochrane database …, 2006 - europepmc.org
… trials, four comparing tramadol with placebo, one comparing tramadol with clomipramine, and one comparing tramadol with morphine. All four trials comparing tramadol with placebo …
Number of citations: 278 europepmc.org
LJ Scott, CM Perry - Drugs, 2000 - Springer
… tramadol function in a complementary manner to enhance the analgesic efficacy and improve the tolerability profile of tramadol. … Most importantly, unlike other opioids, tramadol has no …
Number of citations: 984 0-link-springer-com.brum.beds.ac.uk
K Minami, J Ogata, Y Uezono - Naunyn-Schmiedeberg's archives of …, 2015 - Springer
… effects of tramadol and tramadol metabolite M1 on … tramadol, we investigated the effects of tramadol on the pH of gastric juices during anesthesia in order to determine whether tramadol …
JA Desmeules - European Journal of Pain (London, England), 2000 - europepmc.org
… Tramadol differs from other opioids by combining a weak opioid and a … of tramadol does not overlap with that of NSAIDs, it is a useful agent to be combined with these drugs. Tramadol …
Number of citations: 108 europepmc.org
S Shadnia, K Soltaninejad, K Heydari… - Human & …, 2008 - journals.sagepub.com
… Tramadol as a centrally acting analgesic is extensively used in the management of … of tramadol. The objective of the present study was to evaluate epidemiology of intentional tramadol …

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